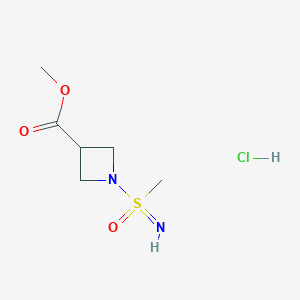
Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2 . It is also known as "methyl 3-azetidinecarboxylate hydrochloride" . This compound is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of azetidines, such as “this compound”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 151.59 . and a boiling point of 187°C to 192°C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Prodrug Development and Enhancements
One notable application is in the development of prodrugs, such as strategies for designing 5'-O-ester prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT) to treat HIV infection. These strategies aim to overcome AZT's limitations by improving anti-HIV activity, enhancing blood-brain barrier penetration, and modifying pharmacokinetic properties. The ester conjugates, including cyclic 5'-O-carboxylic acids and amino acids derivatives, are highlighted for their potential to be converted to AZT or its monophosphate, thereby prolonging its duration of action and decreasing toxicity (Parang, Wiebe, & Knaus, 2000).
Synthesis of Azetidine Derivatives
The synthesis of azetidine derivatives is another crucial area of research. Studies have described the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various side chains, serving as tools for studying peptide activity. Such endeavors enhance our understanding of the influence of conformation on peptide activity, illustrating the compound's utility in biochemical research (Sajjadi & Lubell, 2008).
Investigating Hydrolytic Degradation
Research on the hydrolytic degradation of chemicals, such as the herbicide azimsulfuron, involves Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride. These studies are crucial for understanding the environmental impact of such compounds, focusing on the formation of metabolites under different pH conditions and their identification through advanced analytical techniques (Boschin et al., 2007).
Safety and Hazards
“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to be stored under inert gas and away from moisture .
Eigenschaften
IUPAC Name |
methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-11-6(9)5-3-8(4-5)12(2,7)10;/h5,7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQXZRNTNJOZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)S(=N)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)
![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)

![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)


![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)



![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)

